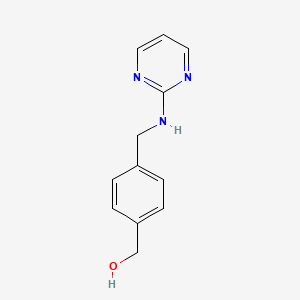![molecular formula C52H50Cl2N4O4P2Ru B1503848 dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane](/img/structure/B1503848.png)
dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%, is a complex organometallic compound. It is known for its unique structure, which includes a ruthenium center coordinated with two chlorine atoms, a bipyridine ligand, and a diphenylethylenediamine ligand. This compound is often used in various catalytic processes due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) typically involves the reaction of ruthenium trichloride with the appropriate ligands under inert conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; conditionsambient temperature, sometimes with a catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsoften in an inert atmosphere, at room temperature or slightly elevated temperatures.
Substitution: Various ligands such as phosphines, amines; conditionsinert atmosphere, solvents like dichloromethane or toluene
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium oxides, while reduction can produce lower oxidation state ruthenium complexes. Substitution reactions result in new ruthenium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, oxidation, and C-C bond formation.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism by which Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) exerts its effects involves coordination with substrates through its ruthenium center. The ligands provide a stable environment that facilitates various catalytic processes. The molecular targets and pathways involved include interactions with organic molecules, leading to the activation of specific bonds and the formation of new products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II)
- Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II)
Uniqueness
Compared to similar compounds, Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) is unique due to its specific ligand arrangement, which provides distinct steric and electronic properties. These properties enhance its catalytic efficiency and selectivity in various reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C52H50Cl2N4O4P2Ru |
|---|---|
Molekulargewicht |
1028.9 g/mol |
IUPAC-Name |
dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane |
InChI |
InChI=1S/C38H34N2O4P2.C14H16N2.2ClH.Ru/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h5-26H,1-4H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.1.../s1 |
InChI-Schlüssel |
AKMYBLAYOREDRA-ODQAEMFESA-L |
Isomerische SMILES |
COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.Cl[Ru]Cl |
Kanonische SMILES |
COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methyl]-4-(2,4,6-trifluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B1503778.png)



![N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt](/img/structure/B1503784.png)




![3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline](/img/structure/B1503802.png)


